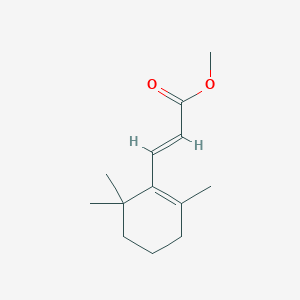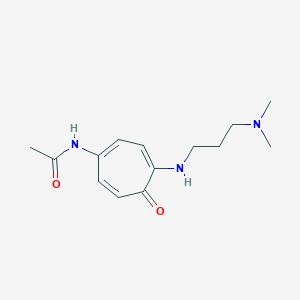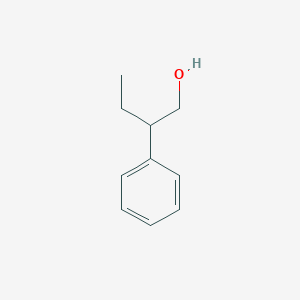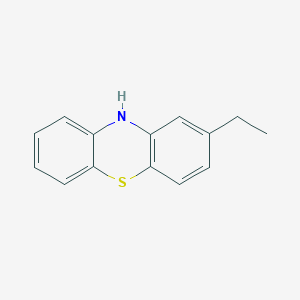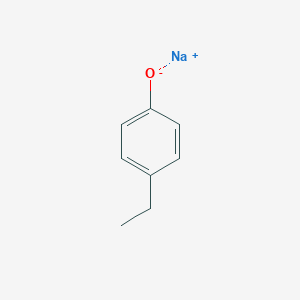
Sodium p-ethylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium p-ethylphenolate, also known as sodium 4-ethylphenolate, is an organic compound with the molecular formula C8H9NaO. It is a derivative of phenol where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium p-ethylphenolate can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides. In this process, an aryl halide reacts with sodium hydroxide to form the sodium salt of the phenol . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of phenol, 4-ethyl-, sodium salt typically involves the reaction of 4-ethylphenol with sodium hydroxide. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium p-ethylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, such as brominated or nitrated phenols.
Applications De Recherche Scientifique
Sodium p-ethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in the study of enzyme mechanisms and as a model compound for studying phenolic compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenol, 4-ethyl-, sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating substitution reactions on the aromatic ring. Additionally, it can undergo oxidation and reduction reactions, making it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Sodium p-ethylphenolate can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the ethyl group.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of an ethyl group.
4-Propylphenol: Similar structure but with a propyl group instead of an ethyl group.
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other phenolic compounds .
Propriétés
Numéro CAS |
19277-91-9 |
|---|---|
Formule moléculaire |
C8H9NaO |
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES isomérique |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES canonique |
CCC1=CC=C(C=C1)[O-].[Na+] |
| 19277-91-9 | |
Numéros CAS associés |
123-07-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)

